2-(5-(aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
CAS No.: 2098041-43-9
Cat. No.: VC3159469
Molecular Formula: C10H13N3OS
Molecular Weight: 223.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098041-43-9 |
|---|---|
| Molecular Formula | C10H13N3OS |
| Molecular Weight | 223.3 g/mol |
| IUPAC Name | 2-[5-(aminomethyl)-3-thiophen-3-ylpyrazol-1-yl]ethanol |
| Standard InChI | InChI=1S/C10H13N3OS/c11-6-9-5-10(8-1-4-15-7-8)12-13(9)2-3-14/h1,4-5,7,14H,2-3,6,11H2 |
| Standard InChI Key | FHYRYJWOWZYMNY-UHFFFAOYSA-N |
| SMILES | C1=CSC=C1C2=NN(C(=C2)CN)CCO |
| Canonical SMILES | C1=CSC=C1C2=NN(C(=C2)CN)CCO |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-(5-(aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol consists of a pyrazole core with three key substituents: a thiophene ring at position 3, an aminomethyl group at position 5, and a hydroxyethyl group attached to one of the nitrogen atoms. This arrangement creates a molecule with multiple functional groups capable of participating in various interactions with biological targets.
The presence of the thiophene ring is particularly significant, as thiophene derivatives are widely used in medicinal chemistry. Thiophene can function as a bioisostere of benzene, providing similar spatial arrangements but with different electronic properties that can influence biological activities and pharmacokinetic profiles.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of 2-(5-(aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2098041-43-9 | |
| Molecular Formula | C₁₀H₁₃N₃OS | |
| Molecular Weight | 223.3 g/mol | |
| IUPAC Name | 2-[5-(aminomethyl)-3-thiophen-3-ylpyrazol-1-yl]ethanol | |
| Physical State | Likely solid at room temperature (based on similar compounds) | - |
| Functional Groups | Pyrazole, thiophene, primary amine, primary alcohol | |
| Standard InChI | InChI=1S/C10H13N3OS/c11-6-9-5-10(8-1-4-15-7-8)12-13(9)2-3-14/h1,4-5,7,14H,2-3,6,11H2 | |
| Standard InChIKey | FHYRYJWOWZYMNY-UHFFFAOYSA-N | |
| SMILES Notation | C1=CSC=C1C2=NN(C(=C2)CN)CCO | |
| PubChem Compound ID | 121211232 |
Structural Relationships
The compound belongs to a family of pyrazole derivatives that have attracted attention in medicinal chemistry. Related compounds include simpler pyrazole structures like 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol and 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol , which share similar structural features but with different substituents.
These structural relationships are important for understanding potential structure-activity relationships (SAR) and for predicting possible biological activities of the compound. The subtle differences in substitution patterns can significantly influence a compound's interaction with biological targets.
Synthetic Approaches
General Synthetic Methods for Pyrazole Derivatives
The synthesis of pyrazole derivatives typically involves condensation reactions between hydrazine derivatives and appropriate carbonyl compounds. This fundamental reaction forms the basis for most synthetic routes to pyrazole-containing structures, including the target compound.
One common approach involves the reaction of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine to form the pyrazole ring. Another method utilizes the cyclization of α,β-unsaturated carbonyl compounds with hydrazines. These methods can be adapted to incorporate specific substituents and functional groups, making them versatile for the synthesis of various pyrazole derivatives .
Key Considerations in Synthesis
The synthesis of pyrazole derivatives often requires careful control of reaction conditions to ensure regioselectivity and to minimize side reactions. The incorporation of the thiophene moiety and the aminomethyl group presents specific challenges that would need to be addressed through appropriate synthetic strategies.
Structural Characterization
Mass Spectrometry
Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak would correspond to the molecular weight of 223.3 g/mol, with fragmentation patterns characteristic of the pyrazole, thiophene, and amino functionalities.
Infrared Spectroscopy
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the functional groups present in the molecule. Expected key IR absorptions would include:
-
N-H stretching vibrations from the primary amine (typically 3300-3500 cm-1)
-
O-H stretching from the alcohol group (typically 3200-3600 cm-1)
-
C=N and C=C stretching vibrations from the pyrazole and thiophene rings (typically 1400-1600 cm-1)
-
C-O stretching from the alcohol functionality (typically 1050-1150 cm-1)
These spectroscopic data would collectively confirm the structure and purity of the synthesized compound.
This comparison highlights the structural diversity within the pyrazole family and suggests potential areas for exploring the biological activities of the target compound.
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